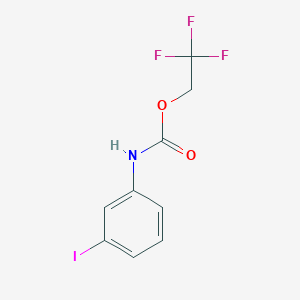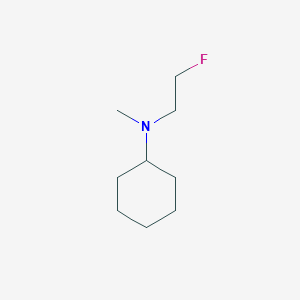
N-(2-Fluoroethyl)-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoroethyl)-N-methylcyclohexanamine: is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a methyl group and a 2-fluoroethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N-methylcyclohexanamine typically involves the alkylation of N-methylcyclohexanamine with 2-fluoroethyl halides. A common method includes the reaction of N-methylcyclohexanamine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor technology can be employed to achieve rapid and efficient synthesis, minimizing the use of reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoroethyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Fluoroethyl)-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoroethyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity by modulating the electronic properties and steric interactions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluoroethyl)-N-methylpiperidine
- N-(2-Fluoroethyl)-N-methylpyrrolidine
- N-(2-Fluoroethyl)-N-methylmorpholine
Uniqueness
N-(2-Fluoroethyl)-N-methylcyclohexanamine is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H18FN |
|---|---|
Peso molecular |
159.24 g/mol |
Nombre IUPAC |
N-(2-fluoroethyl)-N-methylcyclohexanamine |
InChI |
InChI=1S/C9H18FN/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Clave InChI |
VERJIIRQVDBLBI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCF)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)

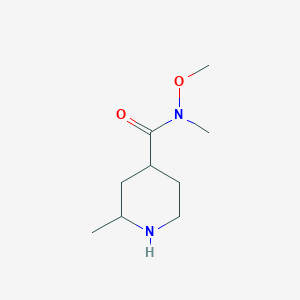
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)


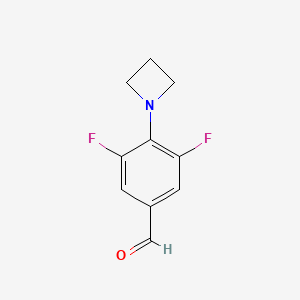

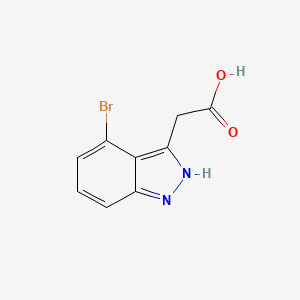
![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
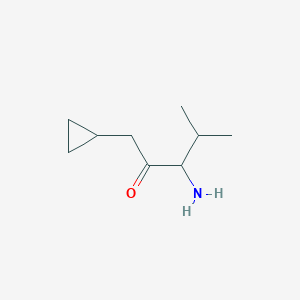
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
